4-(3-Amino-pyrazol-1-yl)-benzonitrile is an organic compound characterized by the molecular formula . It consists of a benzonitrile moiety substituted with a pyrazole ring at the para position, specifically featuring an amino group on the pyrazole. This compound is significant in various biochemical applications due to its ability to interact with enzymes and proteins, influencing cellular processes and signaling pathways .
The synthesis of 4-(3-Amino-pyrazol-1-yl)-benzonitrile typically involves the following methods:
The reaction conditions typically require specific temperatures, solvents (such as acetonitrile), and catalysts (like palladium or copper) to facilitate the formation of the desired product while minimizing by-products . The choice of reagents and reaction environment significantly influences the yield and purity of 4-(3-Amino-pyrazol-1-yl)-benzonitrile.
The molecular structure of 4-(3-Amino-pyrazol-1-yl)-benzonitrile features:
4-(3-Amino-pyrazol-1-yl)-benzonitrile can participate in several chemical reactions:
Common reagents for these reactions include bases (e.g., sodium hydroxide) for nucleophilic substitutions and catalysts (e.g., palladium) for cyclization reactions. The conditions often involve elevated temperatures or specific solvent systems to drive the reactions toward completion .
The mechanism of action for 4-(3-Amino-pyrazol-1-yl)-benzonitrile primarily involves its interaction with biological targets such as enzymes and receptors. The amino group on the pyrazole enhances hydrogen bonding capabilities, facilitating binding interactions that can inhibit or activate enzymatic activity.
Studies have shown that this compound can influence cellular signaling pathways by modulating gene expression and cellular metabolism through these interactions . Its role as an enzyme inhibitor or activator is context-dependent, highlighting its potential therapeutic applications.
4-(3-Amino-pyrazol-1-yl)-benzonitrile typically exhibits:
Key chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to identify functional groups and confirm structure .
4-(3-Amino-pyrazol-1-yl)-benzonitrile has several notable applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, making it a subject of ongoing study across multiple scientific disciplines.
The pyrazole ring in 4-(3-amino-pyrazol-1-yl)-benzonitrile serves as a versatile pharmacophore whose substitution pattern critically modulates binding affinity toward biological targets. The position and electronic properties of substituents dictate molecular recognition in enzyme active sites:
C3/C5 Asymmetry: Introduction of electron-withdrawing groups (EWGs) at C5 (e.g., cyano, carboxyl) enhances affinity for metalloproteases like meprin α. Derivatives with 4-cyanophenyl at C3 and carboxylic acid at C5 achieve sub-nanomolar inhibition (Ki = 0.7 nM) by forming salt bridges with Arg residues in the S1' pocket [3]. In contrast, electron-donating groups (EDGs) like methoxy reduce potency by >50-fold due to weakened charge interactions.
N1-Alkylation: N1-alkylated analogues (e.g., N1-propyl) significantly improve androgen receptor (AR) degradation efficacy (DC₅₀ = 0.18 μM) by enhancing hydrophobic contact with the AR Tau-5 domain. This modification increases proteasomal degradation efficiency by 3.8-fold compared to unsubstituted derivatives [9].
Steric Effects: Ortho-substituted aryl groups at C3 create steric hindrance that disrupts binding to p38 MAP kinase. Bulky tert-butyl substituents at C4 reduce kinase affinity by 25-fold compared to hydrogen or methyl analogues [5].
Table 1: Target Affinity Modulation via Pyrazole Substitution
Substituent Position | Group | Target | Affinity (Ki/IC₅₀) | Selectivity vs. Off-Targets |
---|---|---|---|---|
C5 | -COOH | Meprin α | 0.7 nM | >1,000x vs. MMP-13 |
C5 | -CH₃ | Meprin α | 334.7 nM | 67x vs. MMP-13 |
N1 | -CH₂CH₂CH₃ | Androgen Receptor | DC₅₀ = 0.18 μM | 9x vs. Glucocorticoid Receptor |
C4 | -C(CH₃)₃ | p38 MAPK | IC₅₀ = 302.0 nM | <5x vs. JNK2 |
These SAR trends demonstrate that strategic functionalization of the pyrazole ring enables precise optimization for specific enzyme classes or receptors.
The benzonitrile moiety is a non-negotiable component for optimizing the absorption, distribution, and metabolism profiles of pyrazole-based therapeutics:
Metabolic Stability: The nitrile group confers resistance to oxidative metabolism by cytochrome P450 enzymes. Unlike carboxy or amine groups, the -C≡N moiety undergoes slow conversion to inactive carboxylic acids, extending plasma half-life (t₁/₂ > 4 hours in murine models). This contrasts sharply with pyrazoles bearing 4-carboxyphenyl, which show rapid glucuronidation [3] [8].
Dipole Moment Enhancement: The strong electron-withdrawing character of -C≡N increases the dipole moment (calculated μ = 4.8 Debye) versus phenyl analogues (μ = 0.5 Debye). This enhances aqueous solubility (Log S = -3.52) while maintaining membrane permeability (PAMPA Log Pₑ = -5.21) – critical for CNS-penetrant agents targeting neurodegenerative pathways [7].
Hydrogen Bond Acceptor: The nitrile nitrogen serves as a hydrogen bond acceptor for backbone amides in kinase ATP pockets. Molecular dynamics simulations confirm stable H-bond formation (distance: 2.9–3.2 Å) with Ala111 in p38 MAPK, contributing 30% of total binding energy [8].
Lipophilicity Balance: Benzonitrile lowers cLogP (1.63 vs. 2.89 for biphenyl analogues), reducing plasma protein binding (fu = 22%) and increasing free drug availability. This is evidenced by 3.5-fold higher tumor accumulation in prostate xenografts versus carboxylate derivatives [9].
Hybrid molecules integrating the pyrazolyl-benzonitrile core with complementary pharmacophores demonstrate synergistic polypharmacology:
AR Degradation-Pan Antagonism: Conjugation with aryl propanoic acid (e.g., UT-34) yields bifunctional agents that simultaneously bind the AR N-terminal domain (NTD) and ligand-binding domain (LBD). These hybrids induce 95% AR degradation in enzalutamide-resistant VCaP cells while inhibiting AR-V7 splice variants (IC₅₀ = 80 nM) – unachievable with monovalent antagonists [9].
Kinase-Protease Inhibition: Fusion with hydroxamate groups creates pan-meprin inhibitors (e.g., Compound 14g). The benzonitrile anchors in the S1 pocket of meprin α, while the hydroxamate chelates the catalytic Zn²⁺ ion, achieving dual α/β inhibition (Ki < 1 nM) with >100-fold selectivity over MMPs [3].
Dual Kinase Modulation: Incorporating aminopyrimidine enables concurrent inhibition of ALK and ROS1 kinases. The benzonitrile nitrogen bonds with kinase hinge residues (Leu1196 in ALK), while the pyrazole NH donates protons to Glu1210, enabling sub-100 nM IC₅₀ against both targets [5].
Table 2: Hybrid Pharmacophores and Bioactivity Profiles
Hybrid Structure | Biological Targets | Potency | Therapeutic Application |
---|---|---|---|
Pyrazolyl-benzonitrile + hydroxamate | Meprin α/β | Ki = 0.7–83.2 nM | Fibrotic diseases |
Pyrazolyl-benzonitrile + aryl propanoic acid | AR full-length/V7 | DC₅₀ = 0.18 μM | Enzalutamide-resistant prostate cancer |
Pyrazolyl-benzonitrile + aminopyrimidine | ALK/ROS1 | IC₅₀ = 64–89 nM | Non-small cell lung carcinoma |
The position of the amino group on the pyrazole ring dictates hydrogen bonding capacity and tautomeric behavior, leading to divergent bioactivities:
Hydrogen Bonding Networks: 3-Aminopyrazoles form bidentate H-bonds with Asp168 in p38 MAPK and Asn101 in tubulin, enabling low nanomolar binding (IC₅₀ = 5–80 nM). In contrast, 4-aminopyrazoles adopt tautomeric forms that disrupt key H-bonds, reducing affinity 8-fold. 5-Amino isomers exhibit weaker monodentate interactions due to steric repositioning [5] [8].
Tautomeric Equilibria: 3-Aminopyrazoles predominantly exist as 1H-3-amino tautomers (>95%), exposing both -NH₂ and pyrazole -NH for protein interactions. 4-Aminopyrazoles equilibrate between 4-NH₂ (40%) and 4-NH- (60%) forms, while 5-aminopyrazoles favor 5-NH- tautomers (75%) that mask H-bond donor capacity [7].
Synthetic Versatility: 5-Aminopyrazoles serve as versatile intermediates for annulated heterocycles (e.g., pyrazolo[3,4-d]pyrimidines). However, 3-aminopyrazoles resist cyclization but enable direct C4 functionalization, facilitating kinase inhibitor development (e.g., AT9283) [5].
Steric Profiles: 3-Amino groups project perpendicular to the pyrazole plane, penetrating deep into hydrophobic enzyme pockets (e.g., meprin S1' site). 4-Amino analogues adopt coplanar orientations that clash with Tyr/Arg residues, explaining their 50-fold lower meprin α affinity [3] [7].
Table 3: Positional Influence of Amino Group on Bioactivity
Amino Position | Representative Compound | Target | Potency (IC₅₀/Ki) | Key Interactions |
---|---|---|---|---|
3-Amino | 4-(3-Amino-pyrazol-1-yl)-benzonitrile | p38 MAPK | 5.6 nM (Ki) | H-bonds with Asp168, Leu167 |
4-Amino | 4-(4-Amino-pyrazol-1-yl)-benzonitrile | p38 MAPK | 319.7 nM (Ki) | Monodentate H-bond with Met109 |
5-Amino | 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzonitrile | CDK1 | 48 nM (IC₅₀) | Salt bridge with Asp86 |
These comparative analyses validate the 3-amino configuration as pharmacologically superior for kinase and protease targets, while 5-aminopyrazoles excel as synthetic precursors for complex heterocycles.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: